Cas no 5120-72-9 (1-Chloro-4-(ethylthio)benzene)

1-Chloro-4-(ethylthio)benzene is an organosulfur compound with the molecular formula C₈H₉ClS. It features a chloro-substituted benzene ring with an ethylthio (–SC₂H₅) functional group at the para position, making it a versatile intermediate in organic synthesis. This compound is particularly valuable in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals due to its reactivity in nucleophilic substitution and coupling reactions. Its well-defined structure ensures consistent performance in synthetic applications, while the ethylthio group enhances solubility in organic solvents. The chloro substituent further allows for selective functionalization, enabling precise modifications in complex molecular frameworks. Suitable for controlled reactions, it is handled under standard laboratory conditions with appropriate safety measures.
1-Chloro-4-(ethylthio)benzene structure
1-Chloro-4-(ethylthio)benzene structure
Product Name:1-Chloro-4-(ethylthio)benzene
CAS No:5120-72-9
MF:C8H9ClS
MW:172.675060033798
MDL:MFCD00039305
CID:821006
PubChem ID:5324154
Update Time:2025-06-08

1-Chloro-4-(ethylthio)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Chloro-4-(ethylthio)benzene
    • 1-chloro-4-ethylsulfanylbenzene
    • 1-chloro-4-ethylthiobenzene
    • 4-chlorophenyl ethyl sulfide
    • 4-Chlorophenyl ethyl sulphide
    • AC1NT4R0
    • AG-F-72971
    • CTK4J3848
    • ethyl (4-chlorophenyl) sulfide
    • ethyl p-chlorophenyl sulfide
    • KB-11932
    • p-chloroethyl phenyl sulphide
    • p-chlorophenyl ethyl sulfide
    • SureCN434310
    • MDL: MFCD00039305
    • Inchi: 1S/C8H9ClS/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
    • InChI Key: IPKMJXNLTCUQPW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)SCC

Computed Properties

  • Exact Mass: 172.01147
  • Monoisotopic Mass: 172.0113492g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 87.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 25.3Ų

Experimental Properties

  • Density: 1.16
  • Boiling Point: 240.5°C at 760 mmHg
  • Flash Point: 99.3°C
  • Refractive Index: 1.574
  • PSA: 0

1-Chloro-4-(ethylthio)benzene Security Information

  • Risk Phrases:R20/21/22
  • Safety Term:S23;S36/37

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Additional information on 1-Chloro-4-(ethylthio)benzene

1-Chloro-4-(ethylthio)benzene (CAS No. 5120-72-9): An Overview and Recent Advances

1-Chloro-4-(ethylthio)benzene, also known by its CAS number 5120-72-9, is a versatile organic compound with significant applications in the fields of chemical synthesis, pharmaceutical research, and materials science. This compound is characterized by its unique structure, which includes a chloro substituent and an ethylthio group attached to a benzene ring. The combination of these functional groups imparts distinct chemical properties that make it valuable in various industrial and academic settings.

The chemical structure of 1-Chloro-4-(ethylthio)benzene can be represented as C9H10ClS. The presence of the chlorine atom and the ethylthio group provides the molecule with reactivity that can be harnessed in a variety of synthetic transformations. For instance, the chlorine atom can serve as a leaving group in nucleophilic substitution reactions, while the ethylthio group can participate in sulfur-based chemistry, such as oxidation or alkylation reactions.

In recent years, 1-Chloro-4-(ethylthio)benzene has gained attention for its potential applications in pharmaceutical research. One notable area of interest is its use as an intermediate in the synthesis of biologically active compounds. For example, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the development of novel antifungal agents. The researchers demonstrated that derivatives of 1-Chloro-4-(ethylthio)benzene exhibited potent antifungal activity against several clinically relevant fungal strains, making them promising candidates for further drug development.

Beyond pharmaceutical applications, 1-Chloro-4-(ethylthio)benzene has also found utility in materials science. Its unique electronic properties make it suitable for use in the synthesis of conductive polymers and other advanced materials. A recent study published in the Journal of Polymer Science: Polymer Chemistry explored the use of this compound as a monomer in the preparation of conjugated polymers with enhanced electrical conductivity. The resulting materials showed promise for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The synthesis of 1-Chloro-4-(ethylthio)benzene can be achieved through various methods, depending on the desired purity and scale of production. One common approach involves the reaction of 4-chlorothiophenol with ethyl iodide in the presence of a base such as potassium carbonate. This method yields high purity product with good yield and is widely used in both laboratory and industrial settings. Another method involves the direct sulfuration of 4-chlorotoluene using sodium sulfide or other sulfur sources, followed by alkylation with ethyl iodide.

The safety and handling of 1-Chloro-4-(ethylthio)benzene are important considerations for both researchers and industrial users. While this compound is not classified as a hazardous material under most regulatory frameworks, it is important to follow standard laboratory safety protocols when working with it. This includes wearing appropriate personal protective equipment (PPE), such as gloves and goggles, and ensuring proper ventilation to minimize exposure to vapors.

In conclusion, 1-Chloro-4-(ethylthio)benzene (CAS No. 5120-72-9) is a valuable compound with diverse applications in chemical synthesis, pharmaceutical research, and materials science. Its unique chemical properties make it an essential building block for the development of novel compounds and advanced materials. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in various scientific fields.

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